5-[(2-Hydroxypropoxy)methyl]furan-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Hydroxypropoxy)methyl]furan-2-methanol is an organic compound with the molecular formula C9H14O4 It is characterized by the presence of a furan ring substituted with a hydroxymethyl group and a hydroxypropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Hydroxypropoxy)methyl]furan-2-methanol typically involves the reaction of furan derivatives with appropriate reagents. One common method is the reaction of 5-hydroxymethylfurfural with propylene oxide under basic conditions to introduce the hydroxypropoxy group . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the temperature is maintained at around 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed, and the product is continuously removed. This method allows for better control over reaction conditions and higher efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-Hydroxypropoxy)methyl]furan-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed
Oxidation: 5-[(2-Oxopropoxy)methyl]furan-2-carboxylic acid.
Reduction: 5-[(2-Hydroxypropoxy)methyl]tetrahydrofuran.
Substitution: 5-[(2-Chloropropoxy)methyl]furan-2-methanol.
Wissenschaftliche Forschungsanwendungen
5-[(2-Hydroxypropoxy)methyl]furan-2-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and resins due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 5-[(2-Hydroxypropoxy)methyl]furan-2-methanol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function . These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxymethylfurfural: A precursor in the synthesis of 5-[(2-Hydroxypropoxy)methyl]furan-2-methanol.
2,5-Furandicarboxylic acid: Another furan derivative with applications in polymer production.
5-Hydroxy-2(5H)-furanone: A compound with similar functional groups but different reactivity.
Uniqueness
This compound is unique due to its combination of hydroxyl and hydroxypropoxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
94278-24-7 |
---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
1-[[5-(hydroxymethyl)furan-2-yl]methoxy]propan-2-ol |
InChI |
InChI=1S/C9H14O4/c1-7(11)5-12-6-9-3-2-8(4-10)13-9/h2-3,7,10-11H,4-6H2,1H3 |
InChI-Schlüssel |
YQMOGPDNNMQUQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCC1=CC=C(O1)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.